molecular formula C16H13BrFNO B5801930 N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)acrylamide

N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)acrylamide

Cat. No. B5801930
M. Wt: 334.18 g/mol
InChI Key: PTPUNMXWCYKHAZ-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)acrylamide, commonly known as BFA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BFA belongs to a class of compounds known as acrylamides, which have been extensively studied for their biological activity. In

Mechanism of Action

BFA is believed to exert its pharmacological effects by inhibiting the activity of enzymes involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. BFA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in cancer progression by regulating gene expression.
Biochemical and Physiological Effects:
BFA has been shown to have a range of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. BFA has also been shown to have anti-cancer activity in cell culture and animal models of cancer. Additionally, BFA has been shown to have activity against parasitic infections, making it a potential candidate for the treatment of tropical diseases.

Advantages and Limitations for Lab Experiments

BFA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. BFA has also been shown to have a range of pharmacological properties, making it a versatile compound for use in various types of experiments. However, there are also limitations to using BFA in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain types of experiments. Additionally, BFA has not been extensively studied in humans, which may limit its potential for clinical use.

Future Directions

There are several potential future directions for research on BFA. One area of interest is the development of BFA derivatives with improved pharmacological properties. Another area of interest is the study of BFA in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to understand the exact mechanism of action of BFA and its potential for clinical use. Overall, BFA is a promising candidate for drug development and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of BFA involves the reaction of 4-bromo-2-methylbenzoyl chloride with 4-fluorophenylacetonitrile in the presence of a base, followed by the addition of acryloyl chloride. The resulting product is purified by column chromatography to obtain pure BFA. This synthesis method has been optimized for high yield and purity, making BFA a suitable candidate for further research.

Scientific Research Applications

BFA has been shown to have potential pharmacological properties, making it a promising candidate for drug development. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. BFA has also been shown to have activity against parasitic infections, making it a potential candidate for the treatment of tropical diseases.

properties

IUPAC Name

(E)-N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO/c1-11-10-13(17)5-8-15(11)19-16(20)9-4-12-2-6-14(18)7-3-12/h2-10H,1H3,(H,19,20)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPUNMXWCYKHAZ-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide

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